22-Hydroxytingenone

Description

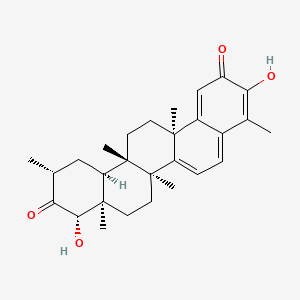

Structure

3D Structure

Propriétés

Numéro CAS |

50656-68-3 |

|---|---|

Formule moléculaire |

C28H36O4 |

Poids moléculaire |

436.6 g/mol |

Nom IUPAC |

(6aS,6bS,8aR,9S,11R,12aS,14aR)-3,9-dihydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione |

InChI |

InChI=1S/C28H36O4/c1-15-13-21-26(4,24(32)22(15)30)10-12-27(5)20-8-7-17-16(2)23(31)19(29)14-18(17)25(20,3)9-11-28(21,27)6/h7-8,14-15,21,24,31-32H,9-13H2,1-6H3/t15-,21-,24-,25+,26-,27-,28+/m1/s1 |

Clé InChI |

QIRUFAFQGKOTKA-ZRWKYKNNSA-N |

SMILES |

CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(C(C1=O)O)C |

SMILES isomérique |

C[C@@H]1C[C@@H]2[C@@](CC[C@]3([C@]2(CC[C@@]4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)([C@@H](C1=O)O)C |

SMILES canonique |

CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(C(C1=O)O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tingenin B; 22-Hydroxytingenone; |

Origine du produit |

United States |

Foundational & Exploratory

22-Hydroxytingenone: A Quinonemethide Triterpene with Anti-Cancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxytingenone, a naturally occurring quinonemethide triterpene, has garnered significant interest within the scientific community for its potent cytotoxic and anti-cancer properties. Isolated from medicinal plants such as Salacia impressifolia and Glyptopetalum sclerocarpum, this complex molecule demonstrates a promising profile for further investigation in oncology and drug development. This technical guide provides a comprehensive overview of the molecular structure, key chemical data, experimental protocols for its study, and its mechanism of action, with a focus on its pro-apoptotic effects in cancer cells.

Molecular Structure and Chemical Properties

This compound, also known as Tingenin B, is a pentacyclic triterpenoid. Its chemical structure is characterized by a quinone-methide core and a hydroxyl group at the C-22 position. The definitive molecular structure and key chemical properties are summarized below.

Chemical Structure

Figure 1. 2D Chemical Structure of this compound.

Data Presentation: Key Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₆O₄ | PubChem[1] |

| Molecular Weight | 436.6 g/mol | PubChem[1] |

| CAS Number | 50656-68-3 | PubChem[1] |

| IUPAC Name | (6aS,6bS,8aR,9S,11R,12aS,14aR)-3,9-dihydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione | PubChem[1] |

| Synonyms | Tingenin B | PubChem[1] |

| Chemical Class | Terpenoid | PubChem[1] |

Experimental Protocols

The isolation, characterization, and biological evaluation of this compound involve a series of established experimental procedures. The following sections detail the methodologies cited in the literature.

Isolation and Purification of this compound

The following is a representative protocol for the isolation of this compound from plant material, based on general phytochemical extraction techniques.

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The unambiguous assignment of the chemical structure of this compound was accomplished using a combination of NMR techniques.[2]

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments:

-

¹³C-NMR: To determine the number of unique carbon environments.

-

APT (Attached Proton Test): To differentiate between methyl, methylene, methine, and quaternary carbons.

-

HETCOR (Heteronuclear Correlation): To establish one-bond correlations between protons and their directly attached carbons.

-

Selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): For long-range proton-carbon correlation to establish connectivity across the carbon skeleton.

-

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of this compound on cancer cells are commonly assessed using the MTT assay.

Caption: Experimental workflow for determining cell viability using the MTT assay.

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in acute myeloid leukemia (AML) HL-60 cells through a mechanism involving the downregulation of thioredoxin, leading to oxidative stress, DNA double-strand breaks, and the activation of the JNK/p38 MAPK signaling pathway.[3]

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Mechanistic studies have revealed several key events in the apoptotic process induced by this compound[3]:

-

Externalization of Phosphatidylserine: A hallmark of early apoptosis.

-

Internucleosomal DNA Fragmentation: Indicative of late-stage apoptosis.

-

Loss of Mitochondrial Transmembrane Potential: Suggesting the involvement of the intrinsic apoptotic pathway.

-

Caspase-Dependent Pathway: The apoptotic process can be prevented by a pan-caspase inhibitor.

Conclusion

This compound is a promising natural product with well-defined anti-cancer properties. Its ability to induce apoptosis through a multi-faceted mechanism involving oxidative stress and the JNK/p38 MAPK pathway makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this potent quinonemethide triterpene.

References

- 1. Tingenin B | C28H36O4 | CID 73147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral assignment and cytotoxicity of this compound from Glyptopetalum sclerocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

22-Hydroxytingenone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxytingenone, a quinonemethide triterpenoid, has garnered significant scientific interest due to its potent cytotoxic and anti-cancer properties. This document provides a comprehensive overview of its primary natural sources, detailed methodologies for its extraction and isolation, and an examination of its known biological signaling pathways. Quantitative data from relevant studies are summarized, and key experimental procedures are outlined to serve as a practical guide for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Celastraceae family, a group of flowering plants distributed across tropical and subtropical regions. The principal genera known to produce this compound are Salacia and Maytenus.

Table 1: Primary Natural Sources of this compound

| Plant Species | Family | Plant Part(s) Containing the Compound |

| Salacia impressifolia | Celastraceae | Stem Bark[1][2][3] |

| Salacia petenensis | Celastraceae | Bark[4] |

| Salacia campestris | Celastraceae | Root Bark[5] |

| Salacia kraussii | Celastraceae | Roots[6] |

| Glyptopetalum sclerocarpum | Celastraceae | Not specified |

Salacia impressifolia, a plant found in the Amazon rainforest, is a particularly well-documented source of this compound and related quinonemethide triterpenes[1][2][3].

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While specific yields can vary depending on the plant material and extraction conditions, the general workflow is consistent.

Generalized Experimental Protocol for Isolation

The following protocol is a representative, generalized procedure based on methods reported for the isolation of quinonemethide triterpenes from Salacia species.

2.1.1. Plant Material Preparation and Extraction

-

Collection and Preparation: The stem bark of Salacia impressifolia is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction using a non-polar solvent. A common method is maceration or Soxhlet extraction with dichloromethane or a mixture of n-hexane and ethyl ether (1:1)[4][7]. This initial extraction is designed to isolate a wide range of lipophilic compounds, including triterpenoids.

2.1.2. Chromatographic Purification

-

Crude Extract Fractionation: The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to column chromatography on silica gel.

-

Initial Column Chromatography: A glass column is packed with silica gel (70-230 mesh) and the crude extract is loaded onto the column. The separation is achieved by eluting with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values).

-

Further Purification: Fractions enriched with this compound are combined and subjected to further chromatographic purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve high purity.

Table 2: Representative Chromatographic Conditions for Triterpene Isolation from Salacia Species

| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) |

| Column Chromatography | Silica Gel (70-230 mesh) | n-Hexane / Ethyl Acetate (gradient) |

| Preparative TLC | Silica Gel 60 F254 | Dichloromethane / Methanol (e.g., 98:2 v/v) |

| HPLC | C18 reverse-phase | Acetonitrile / Water (gradient) |

2.1.3. Structural Elucidation

The purified this compound is structurally characterized using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Quantitative Data

Obtaining precise, universally applicable quantitative data for the yield of this compound is challenging due to variations in plant batches, geographical location, and extraction methodologies. The following table provides a generalized representation based on typical yields for this class of compounds.

Table 3: Generalized Quantitative Yields for Quinonemethide Triterpenes

| Parameter | Representative Value |

| Crude Extract Yield from Dried Plant Material | 2-5% (w/w) |

| Yield of Purified this compound from Crude Extract | 0.1-0.5% (w/w) |

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, most notably its ability to induce programmed cell death (apoptosis) in cancer cells.

Apoptosis Induction via the JNK/p38 MAPK Signaling Pathway

Research has shown that this compound's cytotoxic effects are mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways[1][3]. This activation is linked to the compound's interaction with the thioredoxin (Trx) system, a key regulator of cellular redox balance[8][9].

3.1.1. Mechanism of Action

-

Thioredoxin Inhibition: this compound is believed to inhibit the thioredoxin system, leading to an increase in intracellular reactive oxygen species (ROS) and a shift towards an oxidative state[1].

-

ASK1 Activation: In its reduced state, thioredoxin binds to and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1). When thioredoxin is oxidized or inhibited, it dissociates from ASK1, leading to the activation of this upstream kinase[8][9].

-

MAPK Cascade Activation: Activated ASK1 then phosphorylates and activates downstream kinases in the JNK and p38 MAPK cascades[10][11].

-

Apoptosis Execution: The activation of JNK and p38 ultimately leads to the activation of downstream effectors that initiate the apoptotic cascade, resulting in cancer cell death[1][3].

Visualizing the Signaling Pathway

The following diagrams illustrate the key steps in the isolation workflow and the JNK/p38 MAPK signaling pathway initiated by this compound.

Caption: Workflow for the isolation and purification of this compound.

Caption: JNK/p38 MAPK signaling pathway for apoptosis induced by this compound.

Conclusion

This compound stands out as a promising natural product with significant potential for development as an anti-cancer agent. Its reliable sourcing from Salacia species, coupled with established, albeit general, isolation protocols, makes it an accessible compound for further research. A deeper understanding of its mechanism of action, particularly its role in modulating the JNK/p38 MAPK pathway through the thioredoxin system, opens new avenues for targeted cancer therapy. This guide provides a foundational resource for researchers aiming to explore the full therapeutic potential of this remarkable triterpenoid. Further studies are warranted to optimize isolation yields and to fully elucidate the intricate details of its molecular interactions within cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo anti-leukemia activity of the stem bark of Salacia impressifolia (Miers) A. C. Smith (Celastraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and frontier molecular orbital investigation of bioactive quinone-methide triterpenoids from the bark of Salacia petenensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant quinonemethide triterpenes from Salacia campestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel quinone methides from Salacia kraussii with in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 8. The Thioredoxin System is Regulated by the ASK-1/JNK/p38/Survivin Pathway During Germ Cell Apoptosis [mdpi.com]

- 9. The Thioredoxin System is Regulated by the ASK-1/JNK/p38/Survivin Pathway During Germ Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

22-Hydroxytingenone: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxytingenone, a naturally occurring quinonemethide triterpenoid, has garnered significant attention within the scientific community for its potent cytotoxic and anticancer properties. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its isolation from various plant sources and the key scientific contributions that have elucidated its structure and biological functions. The document further presents a comprehensive overview of its mechanism of action, focusing on the induction of apoptosis through the modulation of critical signaling pathways. Quantitative data on its cytotoxic effects against a range of cancer cell lines are systematically tabulated for comparative analysis. Furthermore, this guide offers detailed experimental protocols for the isolation, purification, and biological evaluation of this compound, providing researchers with the necessary methodologies to further investigate its therapeutic potential.

Discovery and History

The history of this compound is intrinsically linked to the broader investigation of tingenone and its derivatives, primarily isolated from plants of the Celastraceae family. While the exact first isolation of this compound is not definitively documented in a single seminal publication, its discovery can be traced through a series of key studies on related compounds.

Early investigations in the 1970s by researchers such as A. G. González and F. Delle Monache laid the foundational groundwork for the characterization of tingenone-type compounds. A pivotal publication by Delle Monache and colleagues in the Journal of the Chemical Society, Perkin Transactions 1 in 1973 detailed the structure of tingenone, a closely related precursor.

The term "reisolated" was used in a 1990 publication by Bavovada et al., which described the isolation of this compound from Glyptopetalum sclerocarpum and, for the first time, provided its unambiguous 13C-NMR assignments. This indicates that the compound was known to the scientific community prior to this date. Further research has identified Salacia impressifolia as another significant natural source of this compound. Traditional medicinal uses of these plants for various ailments, including cancer, have spurred further scientific inquiry into their bioactive constituents.

Chemical Properties

IUPAC Name: (4aS,6aS,6bR,8aR,12bR,14aR)-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12b,13,14a-hexadecahydro-1,1,4a,6b,8a,12b-hexamethyl-11-oxopicene-4,14-dione

Molecular Formula: C₃₀H₄₀O₄

Molecular Weight: 480.6 g/mol

Chemical Structure: (A chemical structure diagram would be placed here in a formal whitepaper)

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its cytotoxic and pro-apoptotic effects against cancer cells being the most extensively studied.

Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of this compound across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, have been determined for several cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| SK-MEL-28 | Human Melanoma | 24 | 4.35 | [1] |

| SK-MEL-28 | Human Melanoma | 48 | 3.72 | [1] |

| SK-MEL-28 | Human Melanoma | 72 | 3.29 | [1] |

| HL-60 | Acute Myeloid Leukemia | Not Specified | Potent Cytotoxicity | [2] |

| P-388 | Murine Lymphocytic Leukemia | Not Specified | Strong Cytotoxicity | |

| KB | Nasopharynx Carcinoma | Not Specified | Strong Cytotoxicity | |

| HT-1080 | Fibrosarcoma | Not Specified | Strong Cytotoxicity | |

| LU-1 | Lung Cancer | Not Specified | Strong Cytotoxicity | |

| COL-2 | Colon Cancer | Not Specified | Strong Cytotoxicity | |

| MEL-2 | Melanoma | Not Specified | Strong Cytotoxicity | |

| BC-1 | Breast Cancer | Not Specified | Strong Cytotoxicity |

Induction of Apoptosis

A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes in the cell, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Signaling Pathways

This compound has been shown to modulate specific signaling pathways to exert its pro-apoptotic effects. A key pathway implicated is the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascade. Activation of these stress-activated protein kinases can lead to the phosphorylation of various downstream targets that ultimately trigger the apoptotic machinery.

Furthermore, this compound has been found to target the cellular antioxidant system by downregulating thioredoxin. This leads to an increase in intracellular reactive oxygen species (ROS), creating a state of oxidative stress that can damage cellular components, including DNA, and contribute to the initiation of apoptosis.

Experimental Protocols

Isolation and Purification of this compound from Salacia impressifolia

This protocol describes a general method for the extraction and isolation of this compound from the root bark of Salacia impressifolia.

Materials:

-

Dried and powdered root bark of Salacia impressifolia

-

Hexane

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Macerate the powdered root bark sequentially with hexane, dichloromethane, ethyl acetate, and methanol at room temperature.

-

Concentrate each extract under reduced pressure using a rotary evaporator.

-

Subject the dichloromethane extract, which is typically rich in quinonemethide triterpenes, to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by TLC. Combine fractions showing similar TLC profiles.

-

Further purify the fractions containing this compound by repeated column chromatography or preparative TLC until a pure compound is obtained.

-

Characterize the purified compound using spectroscopic techniques such as NMR (¹H and ¹³C), and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of this compound for the specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Western Blot Analysis for JNK and p38 MAPK Phosphorylation

This technique is used to detect the activation (phosphorylation) of JNK and p38 MAPK proteins.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant anticancer potential. Its ability to induce apoptosis in cancer cells through the modulation of the JNK/p38 MAPK signaling pathway and by inducing oxidative stress highlights its therapeutic promise. The detailed experimental protocols provided in this guide are intended to facilitate further research into this fascinating molecule. Future studies should focus on a more comprehensive evaluation of its efficacy in in vivo models, a detailed investigation of its pharmacokinetic and pharmacodynamic properties, and the exploration of potential synergistic effects with existing chemotherapeutic agents. Furthermore, the development of a total synthesis route for this compound would be highly valuable for ensuring a sustainable supply for preclinical and clinical development and for enabling the synthesis of novel analogs with improved therapeutic profiles.

References

An In-depth Technical Guide to 22-Hydroxytingenone: Properties, Protocols, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxytingenone, a quinonemethide triterpene primarily isolated from plants of the Celastraceae family, has garnered significant interest within the scientific community for its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an in-depth look at its mechanism of action, with a focus on the JNK/p38 MAPK signaling pathway. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 436.6 g/mol | --INVALID-LINK-- |

| CAS Number | 52475-53-5 | - |

| Appearance | Not reported (likely a solid) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Triterpenoids are generally soluble in organic solvents like chloroform, ethyl acetate, and methanol, and poorly soluble in water. | General triterpenoid properties |

| Spectral Data | 13C-NMR data has been unambiguously assigned, though specific chemical shifts are not widely published. 1H-NMR, IR, and Mass Spectrometry data are not readily available in public literature.[1] | [1] |

Experimental Protocols

Isolation and Purification of Triterpenes from Salacia Species (General Protocol)

The following is a general protocol for the isolation of triterpenes from the leaves of Salacia grandifolia, which can be adapted for the isolation of this compound from Salacia impressifolia or other plant sources.

2.1.1. Extraction

-

Air-dry the plant material (e.g., leaves, root bark) at room temperature and then grind it into a fine powder.

-

Perform sequential maceration of the powdered plant material with solvents of increasing polarity, starting with hexane, followed by chloroform, ethyl acetate, and finally methanol.

-

For each solvent, soak the plant material for a sufficient period (e.g., 24-48 hours) with occasional agitation.

-

Filter the extract after each maceration step.

-

Concentrate the filtrates under reduced pressure using a rotary evaporator to obtain the crude extracts.

2.1.2. Chromatographic Purification

-

Subject the crude extract (e.g., the hexane or ethyl acetate extract, which are likely to contain triterpenoids) to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.

-

Pool similar fractions and further purify them using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Figure 1. General workflow for the isolation and purification of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells with cold PBS (phosphate-buffered saline).

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Signaling Pathways in this compound-Induced Apoptosis

Studies have shown that this compound induces apoptosis in cancer cells, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2] This activation is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress.[2]

Figure 2. Simplified signaling pathway of this compound-induced apoptosis.

The induction of oxidative stress by this compound serves as an upstream event that triggers the phosphorylation and subsequent activation of JNK and p38 MAPK.[2] These activated kinases, in turn, can phosphorylate a variety of downstream target proteins, ultimately leading to the activation of the caspase cascade, which is a hallmark of apoptosis. The executioner caspases then cleave cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death.

Conclusion

This compound is a promising natural product with demonstrated anticancer properties. This guide provides a foundational understanding of its chemical and physical characteristics, methodologies for its study, and its primary mechanism of apoptotic induction. Further research is warranted to fully elucidate its spectral properties, and to explore its therapeutic potential in preclinical and clinical settings. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Spectral assignment and cytotoxicity of this compound from Glyptopetalum sclerocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

22-Hydroxytingenone: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxytingenone (22-HTG), a quinonemethide triterpenoid primarily isolated from the Celastraceae family of plants, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides an in-depth analysis of the current understanding of 22-HTG's therapeutic targets and mechanisms of action. It summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Introduction

Quinonemethide triterpenoids are a class of natural products known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. Among these, this compound has garnered considerable attention for its multifaceted anti-neoplastic activities. Preclinical studies have demonstrated its efficacy in inducing apoptosis, inhibiting cell proliferation, and reducing the invasive potential of cancer cells, particularly in acute myeloid leukemia (AML) and melanoma models. This guide delves into the molecular mechanisms underpinning these effects, focusing on the key therapeutic targets that mediate the action of 22-HTG.

Therapeutic Targets and Mechanism of Action

The primary anti-cancer mechanism of this compound revolves around the induction of oxidative stress and the subsequent activation of apoptotic pathways. The key therapeutic targets and signaling cascades are detailed below.

Downregulation of Thioredoxin and Induction of Oxidative Stress

A pivotal target of this compound is the cellular antioxidant system, specifically through the downregulation of thioredoxin (Trx)[1]. Thioredoxin is a critical enzyme in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to drug resistance. By reducing the expression of thioredoxin, 22-HTG disrupts the cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and a state of oxidative stress. This oxidative insult is a key initiator of the apoptotic cascade.

Activation of the JNK/p38 MAPK Signaling Pathway

The increase in intracellular ROS triggered by this compound leads to the activation of stress-activated protein kinases, namely c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK)[1]. The phosphorylation of JNK and p38 is a critical step in the signaling cascade that ultimately culminates in apoptosis.

Induction of Caspase-Dependent Apoptosis

The activation of the JNK/p38 MAPK pathway by 22-HTG initiates a caspase-dependent apoptotic pathway. This is evidenced by the externalization of phosphatidylserine, fragmentation of internucleosomal DNA, and loss of mitochondrial transmembrane potential in cancer cells treated with the compound[1]. The induction of apoptosis can be prevented by the use of a pan-caspase inhibitor, confirming the caspase-dependent nature of this process.

Inhibition of Melanoma Cell Proliferation, Migration, and Invasion

In melanoma cells, this compound has been shown to reduce cell viability and invasiveness. This is achieved, in part, through the decreased activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial enzymes for extracellular matrix degradation and tumor cell invasion[2].

Modulation of Oncogenic Signaling in Melanoma

Furthermore, this compound has been observed to reduce the expression of key oncogenes in melanoma, including BRAF, NRAS, and KRAS[3]. These genes are central components of the MAPK/ERK signaling pathway, a critical driver of melanoma proliferation and survival.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Incubation Time (h) | Reference |

| SK-MEL-28 | Human Melanoma | Alamar Blue | 4.35 | 24 | [2] |

| SK-MEL-28 | Human Melanoma | Alamar Blue | 3.72 | 48 | [2] |

| SK-MEL-28 | Human Melanoma | Alamar Blue | 3.29 | 72 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture

-

HL-60 (Acute Myeloid Leukemia): Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

SK-MEL-28 (Human Melanoma): Cells are cultured in DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (Alamar Blue)

-

Seed SK-MEL-28 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, and 72 hours.

-

Add Alamar Blue reagent (10% of the culture volume) to each well and incubate for 4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Treat HL-60 cells with this compound at the desired concentrations for the specified time.

-

Harvest the cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat SK-MEL-28 cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

-

Treat HL-60 or SK-MEL-28 cells with this compound.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10-12% gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-phospho-JNK, anti-phospho-p38, anti-BRAF, anti-NRAS, anti-KRAS, and anti-β-actin).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

RT-qPCR for Gene Expression Analysis

-

Treat cells with this compound.

-

Isolate total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform real-time quantitative PCR (RT-qPCR) using gene-specific primers for thioredoxin, BRAF, NRAS, KRAS, and a housekeeping gene (e.g., GAPDH or β-actin) and a SYBR Green master mix.

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

Gelatin Zymography for MMP-2 and MMP-9 Activity

-

Culture SK-MEL-28 cells in serum-free medium and treat with this compound.

-

Collect the conditioned medium and concentrate it using a centrifugal filter device.

-

Determine the protein concentration of the conditioned medium.

-

Mix equal amounts of protein with non-reducing sample buffer and load onto a 10% polyacrylamide gel containing 1 mg/mL gelatin.

-

After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (2.5% Triton X-100 in water).

-

Incubate the gel in a developing buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 18-24 hours.

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destain.

-

Areas of gelatinase activity will appear as clear bands against a blue background.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: General workflow for Western blot analysis.

Caption: 22-HTG's mechanism of action in melanoma cells.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for the treatment of cancer, particularly acute myeloid leukemia and melanoma. Its ability to target the thioredoxin system and induce oxidative stress-mediated apoptosis represents a promising strategy to overcome drug resistance in cancer cells. Furthermore, its inhibitory effects on key oncogenic pathways in melanoma highlight its potential as a multi-targeting agent.

Future research should focus on several key areas. A broader screening of 22-HTG's cytotoxicity across a wider panel of cancer cell lines is necessary to identify other sensitive cancer types. In vivo studies in animal models are crucial to evaluate its efficacy, pharmacokinetics, and potential toxicity. Further investigation into the direct molecular interactions between this compound and its targets, such as thioredoxin, will provide a more detailed understanding of its mechanism of action and facilitate the design of more potent analogs. The development of optimized drug delivery systems could also enhance its therapeutic index. Continued exploration of this promising natural compound is warranted to fully realize its potential in clinical applications.

References

- 1. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 22β-hydroxytingenone reduces proliferation and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorio.ufc.br [repositorio.ufc.br]

An In-depth Technical Guide to 22-Hydroxytingenone and its Derivatives: From Biological Activity to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxytingenone, a quinonemethide triterpenoid primarily isolated from plants of the Celastraceae family, has emerged as a promising natural product with potent cytotoxic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of this compound and its therapeutic potential, with a focus on its mechanism of action, potential for derivatization, and detailed experimental protocols for its evaluation. The document summarizes key quantitative data, outlines the signaling pathways involved in its anticancer effects, and presents a logical workflow for the investigation of this and similar bioactive compounds.

Introduction

Quinonemethide triterpenoids, such as tingenone and its hydroxylated analogue this compound, are recognized for their significant biological activities, including anti-inflammatory, antimicrobial, and particularly, cytotoxic effects.[1][2][3] this compound's ability to induce apoptosis in cancer cells at low micromolar concentrations has positioned it as a lead compound for the development of novel anticancer agents. This guide delves into the technical details of its biological evaluation, providing researchers with the necessary information to explore its therapeutic applications further.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxicity against various cancer cell lines, including acute myeloid leukemia (AML) and human melanoma.[2][4] Its primary mechanism of action involves the induction of apoptosis through a multifaceted signaling cascade initiated by the generation of oxidative stress.

Induction of Oxidative Stress and Downregulation of Thioredoxin

A key initiating event in the cytotoxic action of this compound is the induction of oxidative stress. This is supported by the observation that the antioxidant N-acetyl-cysteine (NAC) can completely abrogate the apoptosis induced by this compound.[4] A critical target in this process is the cellular antioxidant system, specifically the downregulation of thioredoxin (Trx).[4] Thioredoxin is a crucial enzyme in maintaining the cellular redox balance and its inhibition leads to an accumulation of reactive oxygen species (ROS).

Activation of Apoptotic Signaling Pathways

The increase in intracellular ROS triggers a cascade of downstream signaling events leading to apoptosis. This includes:

-

DNA Double-Strand Breaks: The oxidative stress induced by this compound leads to damage to cellular macromolecules, including DNA, resulting in double-strand breaks.[4]

-

Activation of JNK/p38 MAPK Pathway: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are key regulators of stress-induced apoptosis.

-

Caspase-Dependent Apoptosis: this compound-induced apoptosis is executed through a caspase-dependent pathway. This is evidenced by the externalization of phosphatidylserine, fragmentation of internucleosomal DNA, and the loss of mitochondrial transmembrane potential in treated cancer cells.[4] Furthermore, the pan-caspase inhibitor Z-VAD(OMe)-FMK has been shown to prevent apoptosis induced by this compound.[4]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on Cytotoxic Activity

The cytotoxic and antiproliferative activities of this compound have been quantified against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HL-60 | Acute Myeloid Leukemia | Potent cytotoxicity observed | [2][4] |

| SK-MEL-28 | Human Melanoma | 3.29 (72h) | |

| MES-SA/DX | Uterine Sarcoma | Low micromolar range | |

| DU 145 | Prostate Carcinoma | Low micromolar range | |

| P-388 | Murine Lymphocytic Leukemia | Strong cytotoxicity | [3] |

| KB | Nasopharynx Carcinoma | Strong cytotoxicity | |

| HT-1080 | Fibrosarcoma | Strong cytotoxicity | |

| LU-1 | Lung Cancer | Strong cytotoxicity | |

| COL-2 | Colon Cancer | Strong cytotoxicity | |

| MEL-2 | Melanoma | Strong cytotoxicity | |

| BC-1 | Breast Cancer | Strong cytotoxicity | |

| Non-Cancerous Cell Line | |||

| MRC-5 | Normal Lung Fibroblast | Low selectivity noted |

Derivatives of this compound and Structure-Activity Relationships

While specific synthetic derivatives of this compound are not extensively reported in the literature, valuable insights can be drawn from studies on the structurally similar quinonemethide triterpenoid, celastrol. Modifications to the celastrol scaffold have been shown to significantly impact biological activity and selectivity.

Insights from Celastrol Derivatives

Studies on celastrol have demonstrated that derivatization, for instance, through esterification at the 29th position, can lead to compounds with enhanced antiproliferative activity and improved tumor cell selectivity.[4][5] For example, certain ester derivatives of celastrol have shown potent Hsp90-Cdc37 disruption activity and significant antitumor effects both in vitro and in vivo, with some derivatives exhibiting a 15.4-fold increase in tumor cell selectivity compared to the parent compound.[4][6]

These findings suggest that the carboxylic acid group and other reactive sites on the this compound molecule are prime targets for chemical modification to generate novel derivatives with potentially improved therapeutic indices.

Proposed Synthetic Strategies

Based on the literature for celastrol and other triterpenoids, potential synthetic modifications for this compound could include:

-

Esterification/Amidation: Conversion of carboxylic acid functionalities to esters or amides.

-

Alkylation/Acylation: Modification of hydroxyl groups.

-

Modification of the Quinone-methide System: Reactions to alter the electronic properties of the A and B rings.

The following diagram outlines a general workflow for the development and evaluation of novel this compound derivatives.

Caption: Experimental workflow for derivative development.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound or its derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins).

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-PARP)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

Chemiluminescence detection system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound is a potent cytotoxic agent with a well-defined mechanism of action involving the induction of oxidative stress and subsequent activation of apoptotic pathways. Its quinonemethide triterpenoid scaffold presents a valuable template for the design and synthesis of novel anticancer drugs. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds with improved efficacy and selectivity. Further in vivo studies are warranted to translate the promising in vitro findings into potential therapeutic applications for the treatment of various cancers.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinone-methide triterpenes and salaspermic acid from Kokoona ochracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Biological Evaluation of Celastrol Derivatives with Improved Cytotoxic Selectivity and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Determining the Cytotoxicity of 22-Hydroxytingenone using an MTT Assay

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of 22-Hydroxytingenone on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay is a widely used colorimetric method to evaluate cell viability and proliferation.[1][2][3][4]

Introduction

This compound is a quinonemethide triterpene that has demonstrated potent cytotoxic properties against various cancer cell lines.[5][6][7][8] Mechanistic studies have revealed that its anti-cancer activity is mediated through the induction of apoptosis. This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and nuclear fragmentation.[5][7][9] The underlying molecular mechanisms involve the generation of oxidative stress, downregulation of thioredoxin, DNA double-strand breaks, and activation of the JNK/p38 MAPK signaling pathway.[5][6] Furthermore, this compound has been shown to reduce the expression of key oncogenes such as BRAF, NRAS, and KRAS in melanoma cells.[7][9]

The MTT assay is a reliable method for quantifying the cytotoxic effects of compounds like this compound. The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[3][10] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes.[3][10] The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan is then measured, which is directly proportional to the number of viable cells.[4][10]

Objective

To provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line, thereby quantifying its cytotoxic activity.

Experimental Protocols

Materials and Reagents

-

This compound (of high purity)

-

Cancer cell line (e.g., HL-60, SK-MEL-28, or other relevant line)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Step-by-Step Protocol

-

Cell Seeding:

-

Culture the selected cancer cell line in appropriate media until approximately 80-90% confluency.

-

Trypsinize the cells, centrifuge, and resuspend in fresh media to a final concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

After the 24-hour incubation, carefully remove the old media from the wells.

-

Add 100 µL of the media containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control (media with the same concentration of DMSO as the treated wells) and a blank control (media only, no cells).

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.

-

After the 4-hour incubation, carefully remove the media containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization of the crystals, resulting in a purple solution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Data Presentation

Table 1: Cytotoxic Effect of this compound on a Cancer Cell Line

| Concentration of this compound (µM) | Mean Absorbance at 570 nm (± SD) | % Cell Viability (± SD) |

| Vehicle Control (0) | 1.25 ± 0.08 | 100 ± 6.4 |

| 0.1 | 1.18 ± 0.07 | 94.4 ± 5.6 |

| 1 | 1.05 ± 0.06 | 84.0 ± 4.8 |

| 5 | 0.82 ± 0.05 | 65.6 ± 4.0 |

| 10 | 0.61 ± 0.04 | 48.8 ± 3.2 |

| 25 | 0.35 ± 0.03 | 28.0 ± 2.4 |

| 50 | 0.18 ± 0.02 | 14.4 ± 1.6 |

| 100 | 0.09 ± 0.01 | 7.2 ± 0.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Caption: Potential signaling pathway of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectral assignment and cytotoxicity of this compound from Glyptopetalum sclerocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 22β-hydroxytingenone induces apoptosis and suppresses invasiveness of melanoma cells by inhibiting MMP-9 activity and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Apoptosis Assays with 22-Hydroxytingenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of 22-Hydroxytingenone, a quinonemethide triterpene with demonstrated anti-cancer properties.[1][2][3] The following protocols and methodologies are designed to assist researchers in characterizing and quantifying apoptosis induced by this compound in various cancer cell lines.

Introduction to this compound and its Pro-Apoptotic Activity

This compound has been identified as a potent cytotoxic agent against several cancer cell lines, including melanoma and acute myeloid leukemia.[2][3] Its mechanism of action involves the induction of apoptosis through multiple pathways. Studies have shown that this compound can lead to a reduction in cell proliferation and invasion.[1] Key molecular events associated with this compound-induced apoptosis include the externalization of phosphatidylserine, loss of mitochondrial membrane potential, DNA fragmentation, and the activation of caspases.[2][4] The underlying signaling pathways involve the downregulation of thioredoxin, leading to oxidative stress, and the modulation of the JNK/p38 MAPK signaling cascades.[2]

Key Apoptosis Assays for this compound Research

A multi-faceted approach is recommended to thoroughly evaluate the apoptotic effects of this compound. The following assays are commonly employed to detect different stages of apoptosis.[5]

Annexin V-FITC/Propidium Iodide (PI) Staining for Early and Late Apoptosis

This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[5][7] This can be assessed using cationic lipophilic dyes such as JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Caspase Activity Assays

Caspases are a family of proteases that are key executioners of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) or a general caspase activity. These assays typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase, releasing a detectable signal. The activation of caspases is a hallmark of apoptosis, and studies have shown that this compound induces caspase-dependent apoptosis.[2]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

DNA fragmentation is a characteristic feature of late-stage apoptosis.[7] The TUNEL assay detects DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides. This can be visualized by fluorescence microscopy or quantified by flow cytometry.

Experimental Protocols

The following are detailed protocols for the aforementioned assays, which can be adapted for use with this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.

Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., SK-MEL-28, HL-60)

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period.

-

Cell Harvesting:

-

For adherent cells, gently trypsinize the cells, wash with complete medium to inactivate trypsin, and collect the cell suspension.

-

For suspension cells, directly collect the cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained and single-stained controls for setting up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

Data Analysis:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Objective: To assess the effect of this compound on mitochondrial membrane potential.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

JC-1 dye

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

-

JC-1 Staining:

-

After treatment, remove the medium and wash the cells once with PBS.

-

Add pre-warmed medium containing JC-1 dye (final concentration typically 1-10 µg/mL) to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Analysis:

-

Fluorescence Microscopy: Add fresh culture medium and observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.

-

Flow Cytometry: Harvest the cells as described in Protocol 1 and resuspend them in PBS. Analyze on a flow cytometer to quantify the red and green fluorescence.

-

Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.

Protocol 3: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase, following treatment with this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

-

Cell Lysis:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in the provided cell lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Caspase Assay:

-

Add an equal amount of protein from each sample to a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity. Normalize the results to the protein concentration.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability and Apoptosis

| Treatment Group | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 0 | |||

| This compound | X | |||

| This compound | Y | |||

| This compound | Z |

Table 2: Effect of this compound on Mitochondrial Membrane Potential and Caspase-3 Activity

| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio (JC-1) | Relative Caspase-3 Activity |

| Vehicle Control | 0 | ||

| This compound | X | ||

| This compound | Y | ||

| This compound | Z |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for assessing apoptosis induced by this compound.

References

- 1. 22β-hydroxytingenone reduces proliferation and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repositorio.ufc.br [repositorio.ufc.br]

- 5. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

- 6. Apoptosis Detection: Methods, Assays & Analysis Techniques | Revvity [revvity.com]

- 7. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 22-Hydroxytingenone using High-Performance Liquid Chromatography (HPLC)

Introduction

22-Hydroxytingenone is a quinone-methide triterpenoid found in plants of the Celastraceae family, such as Maytenus ilicifolia. This compound and its derivatives have garnered interest for their potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and acidified water allows for efficient separation. Detection is performed using a UV-Vis detector set at a wavelength where this compound exhibits significant absorbance, owing to its quinone-methide chromophore. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from reference standards of known concentrations.

Experimental Protocols

1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Gradient pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-